3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid is an organic compound that features both aromatic and sulfonamide functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the aromatic core: Starting with 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to introduce the propanoic acid moiety.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the aromatic ring.
Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonamide groups are often used as ligands in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: Study of its effects on enzyme activity or cellular processes.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action for 3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID would depend on its specific biological or chemical activity. Generally, compounds with sulfonamide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups might also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-3-aminopropanoic acid: Lacks the sulfonamide group but shares the aromatic core.
3-(3,4-Dimethoxyphenyl)-3-(methylsulfonyl)amino]propanoic acid: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
The presence of both methoxy and sulfonamide groups in 3-BENZENESULFONAMIDO-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID might confer unique properties, such as specific binding interactions or reactivity patterns, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonamido)-3-(3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-23-15-9-8-12(10-16(15)24-2)14(11-17(19)20)18-25(21,22)13-6-4-3-5-7-13/h3-10,14,18H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFPULRTVAYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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